LL-37 FK-13 Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

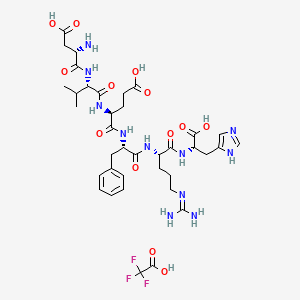

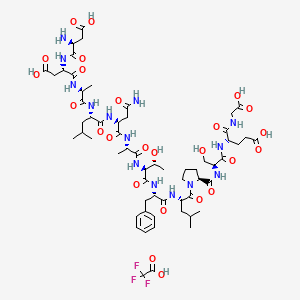

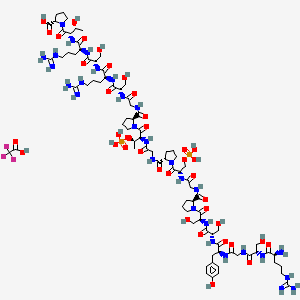

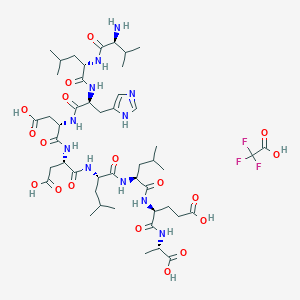

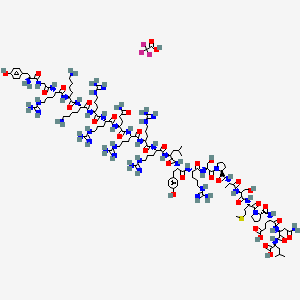

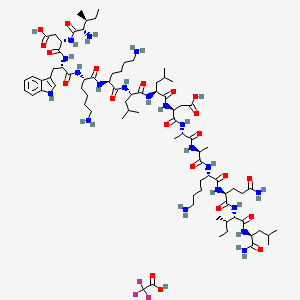

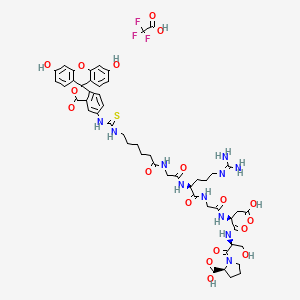

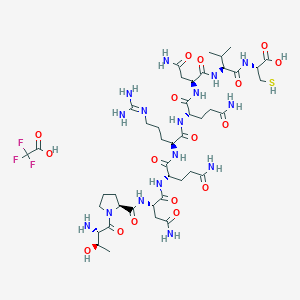

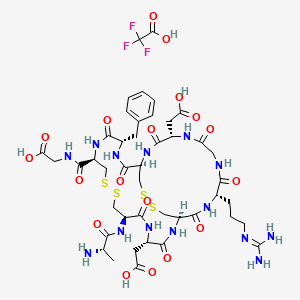

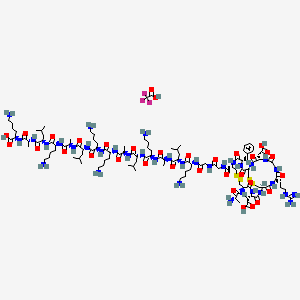

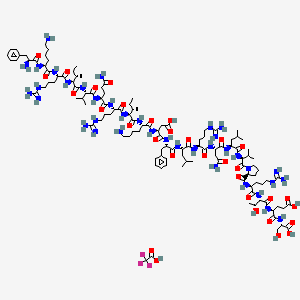

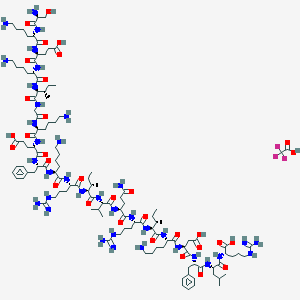

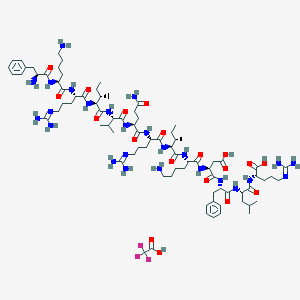

LL-37 FK-13 Trifluoroacetate is a compound with the molecular formula C82H136F3N25O19 . It is a derivative of the human cathelicidin LL-37, which is an antimicrobial peptide (AMP) known for its potent antimicrobial and anti-inflammatory activities . The peptide LL-37 has been shown to have microbicidal activity against many microorganisms such as bacteria, Candida albicans, and Entamoeba histolytica .

Synthesis Analysis

The FK-13 analogs of LL-37, including this compound, are synthesized using amino acid substitution based on the sequence of the 13-meric short FK13 peptide (residues 17-29 of LL-37), which has been identified as the region responsible for the antimicrobial activity of LL-37 .

Molecular Structure Analysis

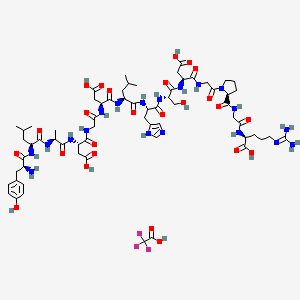

The molecular structure of this compound is complex, with a molecular weight of 1833.1 g/mol . The peptide adopts a helical structure in the presence of membrane lipids .

Mecanismo De Acción

Target of Action

LL-37 FK-13 Trifluoroacetate, a derivative of the human cathelicidin LL-37, primarily targets the ATP-binding cassette transporter 2, subfamily G (ABCG2) . ABCG2 is a protein that plays a crucial role in multidrug resistance, which is a significant challenge in cancer treatment.

Mode of Action

This compound interacts with its target, ABCG2, by inhibiting its ATPase activity . This inhibition disrupts the function of ABCG2, which is to pump various molecules across cell membranes, including chemotherapeutic drugs in cancer cells. By inhibiting ABCG2, this compound can potentially enhance the effectiveness of chemotherapy by preventing drug efflux from cancer cells.

Result of Action

This compound exhibits anticancer activity by inhibiting the ATPase activity of ABCG2, thereby disrupting the efflux of chemotherapeutic drugs from cancer cells . This action results in increased intracellular drug concentrations, enhancing the cytotoxic effects on cancer cells.

Direcciones Futuras

The future directions for research on LL-37 FK-13 Trifluoroacetate could involve developing novel LL-37-derived short α-helical AMPs with improved cell selectivity and without a significant loss of anti-inflammatory activity relative to that of parental LL-37 . These peptides could potentially be developed as novel antimicrobial/anti-inflammatory agents .

Análisis Bioquímico

Biochemical Properties

LL-37 FK-13 Trifluoroacetate interacts with a variety of biomolecules. It has been shown to inhibit the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM . This interaction suggests that this compound may play a role in modulating cellular transport processes.

Cellular Effects

This compound exerts various effects on cells. It has been shown to possess microbicidal activity against many microorganisms such as bacteria, Candida albicans, and Entamoeba histolytica . This suggests that this compound may influence cell function by modulating the cellular response to microbial invasion.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular membranes. LL-37 can cross the plasma membrane of eukaryotic cells, probably through special domains of this membrane called lipid rafts . This ability to penetrate cell membranes may underlie its various cellular effects.

Propiedades

IUPAC Name |

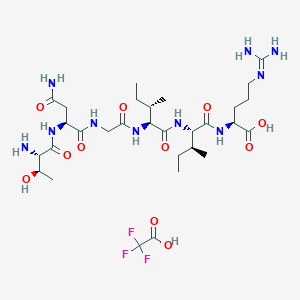

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H135N25O17.C2HF3O2/c1-9-46(7)63(75(119)97-52(29-18-20-36-82)67(111)102-59(43-61(107)108)73(117)101-58(42-49-26-15-12-16-27-49)72(116)100-57(40-44(3)4)71(115)99-56(77(121)122)32-23-39-93-80(89)90)104-69(113)54(31-22-38-92-79(87)88)96-68(112)55(33-34-60(84)106)98-74(118)62(45(5)6)103-76(120)64(47(8)10-2)105-70(114)53(30-21-37-91-78(85)86)95-66(110)51(28-17-19-35-81)94-65(109)50(83)41-48-24-13-11-14-25-48;3-2(4,5)1(6)7/h11-16,24-27,44-47,50-59,62-64H,9-10,17-23,28-43,81-83H2,1-8H3,(H2,84,106)(H,94,109)(H,95,110)(H,96,112)(H,97,119)(H,98,118)(H,99,115)(H,100,116)(H,101,117)(H,102,111)(H,103,120)(H,104,113)(H,105,114)(H,107,108)(H,121,122)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-,64-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXZTIFPEFVUCT-VNBFMRIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H136F3N25O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1833.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.